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Get Quote

Title: Dimethyl 2-Isocyanatoterephthalate (CAS 179114-94-4): Structural Profiling, Synthesis,

and Applications in Advanced Drug Development

Executive Summary As a Senior Application Scientist in medicinal chemistry and synthetic

methodology, I frequently encounter the need for highly functionalized, reactive building blocks.

Dimethyl 2-isocyanatoterephthalate (DM2IT) is a bifunctional intermediate that bridges the

gap between rapid pharmacophore generation and downstream structural diversification.

Featuring a highly reactive isocyanate moiety flanked by two electron-withdrawing ester

groups, DM2IT is a critical reagent for synthesizing asymmetric ureas, carbamates, and

complex linkers in targeted therapeutics. This whitepaper provides a comprehensive, field-

proven guide to its structural properties, synthesis, and application in drug discovery.

Molecular Architecture & Physicochemical Profiling
The chemical structure of DM2IT (IUPAC: dimethyl 2-isocyanatobenzene-1,4-dicarboxylate)

consists of a central benzene ring substituted with methyl ester groups at positions 1 and 4,

and an isocyanate group (-N=C=O) at position 2[1].
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Electronic and Steric Implications: The reactivity of an isocyanate is governed by the

electrophilicity of its central sp-hybridized carbon. In DM2IT, the two ester groups exert strong

inductive (-I) and resonance (-M) electron-withdrawing effects. This depletes electron density

from the aromatic system, significantly increasing the partial positive charge (

) on the isocyanate carbon. Consequently, DM2IT exhibits accelerated reaction kinetics with
nucleophiles compared to unfunctionalized phenyl isocyanate, making it highly effective for
coupling with sterically hindered or electronically deactivated amines.

Table 1: Quantitative Physicochemical Data

Property Value / Description

Chemical Name Dimethyl 2-isocyanatoterephthalate[2]

Synonym
Dimethyl 2-isocyanatobenzene-1,4-

dicarboxylate[3]

CAS Registry Number 179114-94-4[2]

Molecular Formula C₁₁H₉NO₅[2]

Molecular Weight 235.19 g/mol [1]

Hazard Profile
H315, H319, H335 (Irritant, Respiratory

Sensitizer)[1]

| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C, strictly anhydrous[4] |

Mechanistic Synthesis & Purification Protocol
The de novo synthesis of DM2IT is typically achieved via the phosgenation of its corresponding

amine, dimethyl 2-aminoterephthalate. To avoid the extreme toxicity and handling complexities

of phosgene gas, triphosgene (bis(trichloromethyl) carbonate) is utilized as a safe, solid

alternative that generates phosgene in situ.

Step-by-Step Methodology: Triphosgene-Mediated
Synthesis
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Note: This protocol must be executed in a high-performance fume hood with proper alkali

scrubbing traps for HCl and unreacted phosgene.

Pre-Reaction Setup: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve

dimethyl 2-aminoterephthalate (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane

(DCM).

Base Addition: Add N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) to the

solution[5]. Causality: The base is critical to scavenge the HCl byproduct. Without it, the

starting amine forms a hydrochloride salt, rendering it non-nucleophilic and stalling the

reaction. Cool the mixture to 0°C.

Controlled Phosgenation: In a separate vial, dissolve triphosgene (0.4 eq, equivalent to 1.2

eq of phosgene) in 20 mL of anhydrous DCM. Add this dropwise to the amine solution over

30 minutes. Causality: Dropwise addition controls the exothermic generation of the

carbamoyl chloride intermediate and prevents thermal degradation.

Self-Validating Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours.

Expert Insight: Do NOT spot the crude reaction directly onto a silica TLC plate.

Isocyanates react with silica and atmospheric moisture, streaking and reverting to the

amine. Instead, withdraw a 10 µL aliquot, quench it in 1 mL of anhydrous methanol with a

drop of triethylamine, and analyze the resulting stable methyl carbamate via LC-MS.

Work-up: Quench the reaction with ice-cold water to destroy excess phosgene. Extract with

DCM, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced

pressure.

Purification: Purify via short-path vacuum distillation or rapid flash chromatography (using

triethylamine-deactivated silica) to yield the pure isocyanate.
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Fig 1. Triphosgene-mediated synthesis pathway of Dimethyl 2-isocyanatoterephthalate.

Reactivity Profile & Drug Development Applications
In medicinal chemistry, asymmetric ureas are privileged pharmacophores. They act as

bidentate hydrogen bond donors and acceptors, frequently utilized to anchor small molecules

into the ATP-binding pocket of kinases (e.g., stabilizing the DFG-out conformation). DM2IT is

exceptionally valuable here because, post-urea formation, the two methyl ester groups serve

as orthogonal handles. They can be saponified into dicarboxylic acids and conjugated to PEG

linkers or E3 ligase ligands to generate Proteolysis Targeting Chimeras (PROTACs).

Step-by-Step Methodology: High-Throughput Urea
Library Generation

Stock Preparation: Prepare a 0.1 M stock solution of DM2IT in anhydrous THF.

Amine Arraying: Dispense a diverse library of primary and secondary aliphatic/aromatic

amines (0.12 M, 1.2 eq) into a 96-well glass-lined reaction block.

Coupling: Add 1.0 mL of the DM2IT stock to each well. The electron-withdrawing esters drive

rapid nucleophilic attack, allowing the reaction to proceed without a catalyst.

Scavenging: After 12 hours of agitation at room temperature, add a polymer-bound trisamine

resin (3.0 eq) to each well. Causality: The resin covalently captures any unreacted DM2IT,

allowing the pure asymmetric urea product to be isolated via simple filtration, bypassing the

need for tedious column chromatography.

Dimethyl 2-isocyanatoterephthalate
(Highly Electrophilic)

Asymmetric Ureas
(Kinase Inhibitor Scaffolds)

 Nucleophilic Addition (Fast)

Carbamates / Urethanes
(Prodrug Linkers)

 Nucleophilic Addition (Catalyzed)

Primary/Secondary Amines Alcohols / Phenols

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b061655/docs?utm_src=pdf-body#dimethyl-2-isocyanatoterephthalate-molecular-structure
https://www.benchchem.com/product/b061655/docs?utm_src=pdf-body-img#dimethyl-2-isocyanatoterephthalate-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061655?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fig 2. Divergent reactivity profile of DM2IT in drug pharmacophore generation.

Handling, Stability, and Analytical Validation
The Hydrolysis Cascade: DM2IT is acutely sensitive to moisture. Water acts as a nucleophile,

attacking the isocyanate to form an unstable carbamic acid intermediate. This intermediate

rapidly decarboxylates (releasing CO₂ gas) to yield the original amine. This newly formed

amine will immediately react with an unhydrolyzed equivalent of DM2IT to form a highly

insoluble, symmetric urea byproduct. If you observe a white, chalky precipitate in a stored

bottle of DM2IT, it has been compromised by atmospheric moisture.

Analytical Validation (Self-Validating System): To verify the integrity of DM2IT before utilizing it

in a multi-step synthesis, Fourier-Transform Infrared Spectroscopy (FT-IR) is the gold standard.

Pass Criteria: A pristine batch will exhibit a massive, sharp absorption band at 2250–2270

cm⁻¹, corresponding to the asymmetric cumulative double bond stretch (

).

Fail Criteria: The appearance of broad bands at 3300–3500 cm⁻¹ (N-H stretch) or 1650 cm⁻¹

(urea C=O stretch) indicates degradation.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://patents.google.com/patent/US6348474B1/en
https://patents.google.com/patent/US6348474B1/en
https://www.benchchem.com/product/b061655/docs#dimethyl-2-isocyanatoterephthalate-molecular-structure
https://www.benchchem.com/product/b061655/docs#dimethyl-2-isocyanatoterephthalate-molecular-structure
https://www.benchchem.com/product/b061655/docs#dimethyl-2-isocyanatoterephthalate-molecular-structure
https://www.benchchem.com/product/b061655/docs#dimethyl-2-isocyanatoterephthalate-molecular-structure
https://www.benchchem.com/product/b061655?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061655?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

